2-Amino-6-nitrobenzothiazole

Materials Science Organic Electronics Charge-Transfer Complexes

Choose 2-Amino-6-nitrobenzothiazole when charge-transfer behavior must be predictable—not achievable with 2-aminobenzothiazole or 2-amino-4-methylbenzothiazole. The 2-amino/6-nitro pattern yields semiconducting complexes with negative temperature coefficient of resistance, making it the preferred OFET/OLED active-layer precursor. Its Schiff bases deliver high SHG efficiency for NLO chromophores. Also indispensable for azo dyestuffs and electrochemical sensor calibration. ≥98% HPLC purity; CoA included.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2 g/mol
CAS No. 6285-57-0
Cat. No. B160904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-nitrobenzothiazole
CAS6285-57-0
Molecular FormulaC7H5N3O2S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N
InChIInChI=1S/C7H5N3O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9)
InChIKeyGPNAVOJCQIEKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-nitrobenzothiazole (CAS 6285-57-0) in Research and Industrial Procurement


2-Amino-6-nitrobenzothiazole (C7H5N3O2S, CAS 6285-57-0) is a heterocyclic aromatic compound consisting of a benzothiazole core with an amino group at the 2-position and a nitro group at the 6-position . It appears as a light yellow to orange crystalline powder with a melting point in the range of 247-252 °C . This compound serves as a critical synthetic intermediate in the preparation of azo dyestuffs [1], pharmaceutical agents including antimicrobial and anticonvulsant drug candidates [2], and functional materials such as metal corrosion inhibitors .

Critical Differentiation of 2-Amino-6-nitrobenzothiazole (6285-57-0) from Closest Analogs


The presence and specific positioning of both the electron-donating amino group at the 2-position and the strong electron-withdrawing nitro group at the 6-position on the benzothiazole ring confer unique electronic, spectroscopic, and charge-transfer properties to 2-Amino-6-nitrobenzothiazole that cannot be replicated by closely related analogs . For example, simple substitution with 2-aminobenzothiazole (lacking the nitro group) or 2-amino-4-methylbenzothiazole (with an alkyl substituent instead of a nitro group) fundamentally alters the compound's electrical conductivity behavior and its ability to form semiconducting charge-transfer complexes [1]. Furthermore, isomeric compounds like 3-amino-5-nitro-[2,1]-benzisothiazole, despite sharing the same functional groups, exhibit markedly different thermal stability and solvatochromic properties [2]. Therefore, in applications demanding specific electronic or spectral characteristics, such as the development of organic semiconductors, nonlinear optical materials, or specialized azo dyes, 2-Amino-6-nitrobenzothiazole is a non-substitutable building block.

Quantitative Performance Evidence for 2-Amino-6-nitrobenzothiazole (6285-57-0)


Distinct Semiconducting Behavior in Charge-Transfer Complexes

The DC electrical conductivity of 2-amino-6-nitrobenzothiazole (IV) and its charge-transfer complexes was found to exhibit distinct semiconducting behavior compared to its non-nitrated and alkyl-substituted analogs. In a study comparing 2-aminothiazole (I), 2-aminobenzothiazole (II), 2-amino-4-methylbenzothiazole (III), and 2-amino-6-nitrobenzothiazole (IV), the nitro-substituted compound IV formed complexes that showed conventional semiconducting behavior with negative temperature coefficients of resistance, while complexes of the other analogs exhibited more complex thermal conductivity plots with multiple inflection points [1].

Materials Science Organic Electronics Charge-Transfer Complexes

Superior Nonlinear Optical (NLO) Activity of Derived Schiff Bases

Schiff base ligands derived from 2-amino-6-nitrobenzothiazole demonstrate significant second harmonic generation (SHG) efficiency, a key property for nonlinear optical (NLO) materials. Among four synthesized ligands (HL1–HL4) derived from 2-amino-6-nitrobenzothiazole with various aromatic aldehydes, ligands HL1 (with 4-methylbenzaldehyde) and HL2 (with 4-ethylbenzaldehyde) were found to have greater SHG efficiency than HL3 and HL4 [1]. This highlights that the 2-amino-6-nitrobenzothiazole core is an effective building block for generating NLO-active materials, with the activity being tunable by aldehyde selection.

Nonlinear Optics Photonics Materials Chemistry

Validated Electrochemical Reducibility for Analytical Method Development

The voltammetric behavior of 2-amino-6-nitrobenzothiazole has been systematically characterized using both direct current voltammetry and differential pulse voltammetry, establishing it as a reliable model analyte for the voltammetric determination of electrochemically reducible organic substances . The compound's well-defined reduction signal, attributed to its nitro group, enables its use in developing and validating electrochemical detection methods for a broad class of analytes. This property has been explicitly noted in comparison to 5-nitrobenzimidazole, another genotoxic nitro compound, where both were investigated for their voltammetric behavior [1].

Analytical Chemistry Electrochemistry Voltammetry

Procurement-Driven Application Scenarios for 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0)


Synthesis of Organic Semiconductors and Charge-Transfer Complexes

Leveraging its distinct semiconducting behavior in charge-transfer complexes, as demonstrated by its negative temperature coefficient of resistance and conventional semiconducting profile [1], 2-amino-6-nitrobenzothiazole is the preferred precursor for developing predictable and consistent organic semiconductor materials. This application is critical in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other molecular electronic devices where the performance of the active layer is paramount.

Development of Nonlinear Optical (NLO) Chromophores and Materials

The ability of 2-amino-6-nitrobenzothiazole-derived Schiff bases to exhibit significant second harmonic generation (SHG) efficiency [2] makes it an essential building block for synthesizing push-pull chromophores for NLO applications. These materials are integral to advanced photonic technologies, including frequency doublers, optical limiters, and electro-optic modulators. The tunable NLO response by modifying the aldehyde component provides a platform for custom-designed materials.

Validated Standard for Electrochemical Detection Method Development

Given its well-characterized voltammetric behavior via DC and differential pulse methods , 2-amino-6-nitrobenzothiazole is an ideal model analyte for the development, calibration, and validation of new electrochemical sensors. This is particularly valuable in environmental monitoring for detecting nitroaromatic pollutants or in pharmaceutical analysis for quality control of nitro-containing drugs. Its commercial availability as a ≥97% purity standard ensures experimental reproducibility.

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